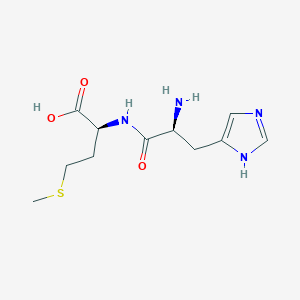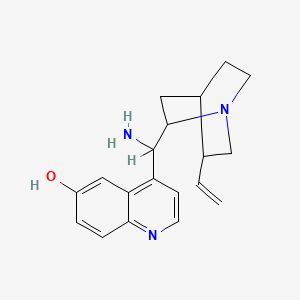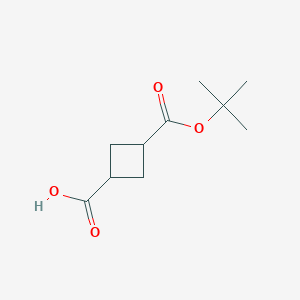
3-t-Butoxycarbonylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-t-Butoxycarbonylcyclobutanecarboxylic acid, also known as t-BOC-Cbz, is an organic compound commonly used in laboratory experiments for its versatility and stability. It is a cyclobutanecarboxylic acid containing a t-butoxycarbonyl (t-BOC) group, an acyl protecting group, at the 3-position. This compound is used in many different scientific research applications, including as a reagent in organic synthesis, as a protecting group in peptide synthesis, and as a substrate in enzymatic reactions. It is also used in the fields of biochemistry and physiology, as well as in the development of new drugs and materials.
科学的研究の応用
T-BOC-Cbz is widely used in scientific research applications due to its versatility and stability. It is used in organic synthesis as a reagent in a variety of reactions, such as the synthesis of amines, peptides, and other organic compounds. It is also used as a protecting group in peptide synthesis, as it can be easily removed after the reaction is complete. In addition, 3-t-Butoxycarbonylcyclobutanecarboxylic acid is used as a substrate in enzymatic reactions, as it is known to be a good substrate for many enzymes. It is also used in the development of new drugs and materials, as it is known to be a good substrate for a variety of enzymes.
作用機序
The mechanism of action of 3-t-Butoxycarbonylcyclobutanecarboxylic acid is not fully understood, however, it is believed to be related to its ability to form stable complexes with a variety of proteins and enzymes. It has been shown to form strong complexes with a variety of enzymes, including proteases, peptidases, and nucleases. These complexes can be used to inhibit the activity of the enzymes, or to activate them. In addition, this compound is known to form stable complexes with a variety of proteins, including transcription factors and other proteins involved in signal transduction. These complexes can be used to modulate the activity of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, however, it is known to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including proteases, peptidases, and nucleases. In addition, it has been shown to modulate the activity of a variety of proteins, including transcription factors and other proteins involved in signal transduction. It is also known to interact with a variety of receptors, including G-protein coupled receptors, and to modulate their activity.
実験室実験の利点と制限
T-BOC-Cbz has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and versatile. It can be used in a variety of reactions, including as a reagent in organic synthesis, as a protecting group in peptide synthesis, and as a substrate in enzymatic reactions. In addition, it can be used to modulate the activity of a variety of proteins and enzymes.
However, there are some limitations to the use of 3-t-Butoxycarbonylcyclobutanecarboxylic acid in laboratory experiments. It is not very soluble in water, so it is not suitable for reactions that require aqueous solvents. In addition, it can be toxic if ingested, so it should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 3-t-Butoxycarbonylcyclobutanecarboxylic acid. It could be used in the development of new drugs and materials, as it has been shown to interact with a variety of proteins and enzymes. In addition, it could be used to modulate the activity of transcription factors and other proteins involved in signal transduction. It could also be used to study the biochemical and physiological effects of various compounds, as it has been shown to interact with a variety of receptors. Finally, it could be used to develop new methods of synthesis, as its versatility and stability make it an ideal reagent for organic synthesis.
合成法
The synthesis of 3-t-Butoxycarbonylcyclobutanecarboxylic acid is relatively simple and can be achieved using a variety of methods. The most commonly used method involves the reaction of cyclobutanecarboxylic acid with t-butylchloroformate in an aqueous medium. This reaction produces this compound with a high yield. Other methods of synthesis include the reaction of cyclobutanecarboxylic acid with t-butylbromoformate, the reaction of cyclobutanecarboxylic acid with t-butyliodoformate, and the reaction of cyclobutanecarboxylic acid with t-butylsulfonylchloride.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-4-6(5-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHENXTHRGIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
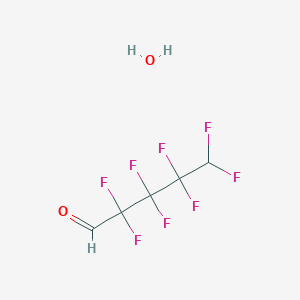
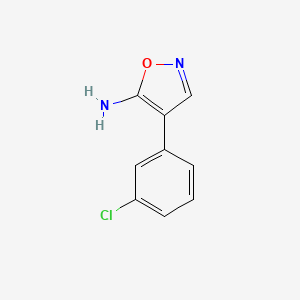

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

